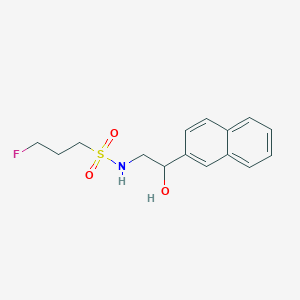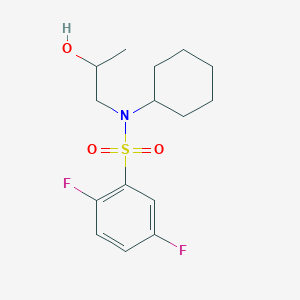![molecular formula C12H11F3N2O3S B6641686 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile](/img/structure/B6641686.png)
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile, also known as PF-06463922, is a small molecule drug that belongs to the class of inhibitors of the protein tyrosine kinase (PTK) family. It has been shown to have potential anti-cancer properties and is currently being investigated in preclinical and clinical studies.
Mecanismo De Acción
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile works by binding to the ATP-binding site of specific PTKs, thereby inhibiting their activity. This leads to a downstream effect on various signaling pathways that are involved in cell growth and survival, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition, 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile has been shown to have a selective inhibitory effect on specific PTKs, which may reduce the risk of off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile is its potential to enhance the anti-tumor activity of other cancer drugs, which may lead to improved treatment outcomes for cancer patients. However, one of the limitations of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile is that it may not be effective in all types of cancer, as the expression of specific PTKs varies between different types of cancer.
Direcciones Futuras
There are several potential future directions for the research and development of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile. One area of focus is the identification of biomarkers that can predict the response to 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile treatment, which may help to identify patients who are most likely to benefit from the drug. Another area of focus is the development of combination therapies that include 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile and other cancer drugs, which may lead to improved treatment outcomes. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile in different types of cancer.
Métodos De Síntesis
The synthesis of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile involves several steps, including the condensation of 4-chloro-2-(trifluoromethyl)benzonitrile with (S)-3-hydroxypyrrolidine, followed by the sulfonation of the resulting product with chlorosulfonic acid. The final compound is obtained through a series of purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile has been studied extensively in various preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific PTKs, such as MET, AXL, and MER. In addition, 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile has been shown to enhance the anti-tumor activity of other cancer drugs, such as paclitaxel and cetuximab.
Propiedades
IUPAC Name |
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S/c13-12(14,15)11-5-10(2-1-8(11)6-16)21(19,20)17-4-3-9(18)7-17/h1-2,5,9,18H,3-4,7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUGROWYGWSDS-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)S(=O)(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6641628.png)
![3-[3-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6641636.png)
![2-(1-hydroxycyclopentyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6641640.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)
![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![N-(furan-2-ylmethyl)-2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B6641665.png)
![[(2R)-1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641675.png)


![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6641696.png)
![2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641702.png)